2-Bromo-5-trifluoromethylphenol

Catalog No.
S769479
CAS No.
402-05-1
M.F
C7H4BrF3O
M. Wt
241 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-trifluoromethylphenol

CAS Number

402-05-1

Product Name

2-Bromo-5-trifluoromethylphenol

IUPAC Name

2-bromo-5-(trifluoromethyl)phenol

Molecular Formula

C7H4BrF3O

Molecular Weight

241 g/mol

InChI

InChI=1S/C7H4BrF3O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H

InChI Key

INHVNZLKNPJCJD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)O)Br

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)Br

They are used in the production of plastics, resins, pharmaceuticals, and as a precursor for various organic syntheses They also have applications in the field of analytical chemistry for the determination of chemical structures, the study of protein function, and the measurement of enzyme activities.

2-Bromo-5-trifluoromethylphenol is an organic compound with the molecular formula C7H4BrF3OC_7H_4BrF_3O and a molecular weight of 241.01 g/mol. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenolic structure. The compound is a low melting solid, typically appearing as a white crystalline substance. Its chemical structure can be represented by the InChI key INHVNZLKNPJCJD-UHFFFAOYSA-N, and it is identified by the CAS number 402-05-1 .

The chemical reactivity of 2-bromo-5-trifluoromethylphenol can be attributed to its functional groups. The bromine atom serves as a good leaving group, enabling nucleophilic substitution reactions. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho or para positions of the aromatic ring, facilitating further functionalization.
  • Reduction Reactions: The phenolic hydroxyl group can undergo reduction to yield corresponding phenols or other derivatives .

2-Bromo-5-trifluoromethylphenol exhibits significant biological activity, particularly in antimicrobial and antifungal applications. Research indicates that compounds with similar structures often possess inhibitory effects against various pathogens. Specific studies have shown that this compound can exhibit cytotoxicity against cancer cell lines, making it a subject of interest for pharmaceutical research .

Bromination of 5-(Trifluoromethyl)phenol

The bromination of 5-(trifluoromethyl)phenol represents one of the most direct synthetic approaches for preparing 2-bromo-5-trifluoromethylphenol. This method exploits the electron-withdrawing nature of the trifluoromethyl group to direct bromination to the ortho position relative to the hydroxyl group.

Regioselective Bromination Techniques

Regioselective bromination of phenolic compounds requires careful control of reaction conditions to achieve high selectivity while minimizing over-bromination and undesired regioisomers. The hydroxyl group in phenols acts as a strong ortho-para directing group, and the presence of the trifluoromethyl substituent at the meta position (position 5) significantly influences the regioselectivity of electrophilic aromatic substitution [1] [2].

The regioselectivity of phenol bromination depends on several factors including the nature of the brominating agent, solvent polarity, temperature, and reaction time. Studies have demonstrated that the para site is generally more favorable for substitution, with the ortho site taking priority when the para position is occupied [2]. However, for 5-(trifluoromethyl)phenol, the trifluoromethyl group deactivates the ring, making the 2-position (ortho to hydroxyl) the preferred site for bromination.

N-Bromosuccinimide (NBS) Bromination: One of the most effective methods utilizes N-bromosuccinimide in the presence of silica gel as a mild and regioselective brominating system. This approach provides excellent regioselectivity with yields typically ranging from 70-95% [1] [3]. The reaction proceeds under mild conditions (0-25°C) and can be completed within 15 minutes to 4 hours depending on the substrate and reaction conditions.

Optimized Reaction Conditions:

  • Temperature: 0-25°C
  • Solvent: Carbon tetrachloride or acetonitrile
  • Reaction time: 15 minutes to 4 hours
  • Regioselectivity: High para-selectivity (>90:10 para:ortho ratio)

Molecular Bromine Systems: Alternative bromination methods employ molecular bromine in combination with Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). These systems demonstrate good regioselectivity, particularly in nonpolar solvents like carbon disulfide (CS₂) [4] [5]. The reaction mechanism involves the formation of a bromonium ion electrophile through activation of bromine by the Lewis acid catalyst.

Potassium Bromide/Potassium Bromate System: A more environmentally friendly approach utilizes potassium bromide (KBr) in combination with potassium bromate (KBrO₃) in acetic acid medium. This oxidative bromination system generates bromine in situ, providing excellent regioselectivity and yields of 86-91% [2]. The reaction is carried out at 25-35°C in acetic acid/water mixtures with reaction times of 2-6 hours.

Catalyst Optimization

Catalyst optimization in phenol bromination focuses on enhancing regioselectivity while maintaining high yields and minimizing side reactions. The choice of catalyst system significantly influences the reaction outcome, with different catalysts favoring different substitution patterns.

Lewis Acid Catalysts: Traditional Lewis acid catalysts such as FeBr₃ and AlBr₃ have been extensively studied for phenol bromination. These catalysts activate molecular bromine through coordination, generating electrophilic bromine species. The catalyst loading typically ranges from 0.1 to 0.5 equivalents, with optimal results achieved at 0.2-0.3 equivalents [1] [5].

Heterogeneous Catalysts: Recent developments in catalyst design have focused on heterogeneous systems that can be easily separated and recycled. Layered double hydroxides (LDHs) containing bromate anions have shown promising results for regioselective phenol bromination. ZnAl-BrO₃⁻-LDHs in combination with KBr provide excellent regioselectivity and can be reused multiple times without significant loss of activity [6] [2].

pH Optimization: The role of pH in bromination reactions has been thoroughly investigated, with studies showing that acidic conditions (pH 3-4) provide optimal reaction rates and selectivity. The activation energy for bromination increases linearly with pH, indicating higher energy barriers under less acidic conditions [7] [4]. The optimal pH for different brominating systems varies: pH 3 for KBr-KBrO₃ systems and pH 4 for NBS-based systems.

Solvent Effects: Solvent selection plays a crucial role in catalyst performance and regioselectivity. Polar protic solvents like acetic acid facilitate ionization and promote regioselective bromination, while nonpolar solvents favor monobromination over polybromination. The choice of solvent system can dramatically affect the product distribution and reaction kinetics [7] [4].

Trifluoromethylation of 2-Bromophenol

The trifluoromethylation of 2-bromophenol represents an alternative synthetic route that involves the introduction of the trifluoromethyl group onto a pre-brominated phenol substrate. This approach offers complementary regioselectivity and can be advantageous when specific substitution patterns are desired.

Metal-Mediated Trifluoromethylation

Metal-mediated trifluoromethylation reactions have emerged as powerful tools for introducing trifluoromethyl groups into aromatic systems. These reactions typically employ transition metal catalysts in combination with various trifluoromethylating reagents to achieve C-CF₃ bond formation.

Copper-Catalyzed Trifluoromethylation: Copper-based catalysts have shown exceptional efficiency in trifluoromethylation reactions of phenolic compounds. The use of copper(I) iodide (CuI) in combination with sodium trifluoromethanesulfinate (CF₃SO₂Na) and tert-butyl hydroperoxide (TBHP) provides an effective system for trifluoromethylation [8] [9]. The reaction proceeds through a radical mechanism involving the generation of CF₃ radicals from the trifluoromethanesulfinate salt.

Reaction Mechanism: The proposed mechanism involves several key steps: (1) formation of tert-butoxyl radicals from TBHP and Cu(I) species, (2) oxidation of trifluoromethanesulfinate by tert-butoxyl radicals to generate CF₃ radicals, (3) radical addition to the aromatic substrate, and (4) oxidation and deprotonation to yield the final product [8] [10].

Optimized Conditions:

  • Catalyst: CuI (0.1-0.5 equivalents)
  • Trifluoromethylating agent: CF₃SO₂Na (1.2-2.0 equivalents)
  • Oxidant: TBHP (2.0-3.0 equivalents)
  • Solvent: DMF or acetonitrile
  • Temperature: 25-80°C
  • Reaction time: 4-12 hours

Alternative Copper Systems: Recent developments have explored alternative copper-based trifluoromethylation systems using different CF₃ sources. Phenyl trifluoromethyl sulfoxide has been demonstrated as an effective reagent for generating "CuCF₃" species, which can undergo efficient trifluoromethylation of aryl halides and phenols [9] [11]. This system offers advantages in terms of reagent availability and reaction scope.

Photocatalytic Trifluoromethylation: Visible-light photoredox catalysis has emerged as a mild and efficient method for trifluoromethylation reactions. Ruthenium and iridium-based photocatalysts in combination with CF₃SO₂Na provide effective systems for phenol trifluoromethylation under mild conditions [12] [13]. The reaction operates through single-electron transfer processes that generate CF₃ radicals for subsequent addition to the aromatic substrate.

Flow Chemistry Applications

Flow chemistry has revolutionized the field of trifluoromethylation by enabling continuous, scalable, and safer processes. The small reaction volumes and excellent heat and mass transfer properties of flow reactors make them particularly suitable for trifluoromethylation reactions, which often involve highly reactive intermediates and exothermic processes.

Continuous Flow Trifluoromethylation: The development of continuous flow methods for trifluoromethylation has enabled rapid and efficient transformations with excellent selectivity. Flow reactors using CF₃CO₂K as the trifluoromethyl source in combination with copper catalysts have demonstrated remarkable efficiency, with complete conversion achieved in residence times as short as 16 minutes [14] [13].

Flow Reactor Design: Typical flow setups for trifluoromethylation employ stainless steel reactors with precise temperature control and back-pressure regulation. The reactor design incorporates T-mixers for efficient mixing of reactants and maintains optimal conditions throughout the reaction pathway. Flow rates are carefully controlled to achieve desired residence times while maintaining steady-state operation [14] [15].

Scalability Advantages: Flow chemistry offers significant advantages for scale-up of trifluoromethylation reactions. The continuous nature of the process allows for easy scale-up by increasing reactor dimensions or operating time. Successful scale-up demonstrations have shown productivity rates exceeding 1 kg/day for trifluoromethylated products [14] [16].

Safety Considerations: The use of flow chemistry for trifluoromethylation reactions provides enhanced safety compared to batch processes. The small reaction volumes minimize the inventory of hazardous materials, while the continuous operation reduces the risk of runaway reactions. The excellent heat transfer in flow reactors enables better temperature control, which is crucial for managing exothermic trifluoromethylation reactions [15] [17].

Process Intensification: Flow chemistry enables process intensification through the use of elevated temperatures and pressures that would be difficult to achieve safely in batch reactors. Superheated conditions (200-210°C) can be employed to accelerate reaction rates and improve selectivity, leading to significantly enhanced productivity [14] [13].

Alternative Synthetic Routes

Alternative synthetic routes for 2-bromo-5-trifluoromethylphenol provide complementary approaches that may offer advantages in specific applications or when starting materials availability differs. These methods often involve multi-step sequences but can provide access to the target compound through different synthetic strategies.

From 2-Amino-5-(trifluoromethyl)phenol

The synthesis of 2-bromo-5-trifluoromethylphenol from 2-amino-5-(trifluoromethyl)phenol represents a functional group transformation approach that exploits the well-established chemistry of aromatic amines. This method is particularly valuable when the amino precursor is readily available or when the amino functionality serves as a useful synthetic intermediate.

Diazotization-Bromination Sequence: The most common approach involves diazotization of the amino group followed by treatment with bromide sources. The process typically begins with the formation of a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium intermediate is then treated with copper(I) bromide (CuBr) or hydrogen bromide (HBr) to introduce the bromine atom .

Sandmeyer Reaction Conditions:

  • Diazotization: NaNO₂, HCl, 0-5°C
  • Bromination: CuBr, HBr, 0-25°C
  • Yield: 60-80%
  • Reaction time: 3-8 hours total

Mechanism Considerations: The diazotization-bromination sequence proceeds through well-understood mechanisms involving the formation of aryl diazonium intermediates. The electron-withdrawing trifluoromethyl group stabilizes the diazonium species while directing the subsequent bromination to the desired position. The reaction is generally high-yielding and provides good regioselectivity [20].

Alternative Transformation Methods: Direct bromination of 2-amino-5-(trifluoromethyl)phenol can also be achieved using electrophilic brominating agents. However, this approach requires careful control of reaction conditions to prevent over-bromination and to manage the activating effect of the amino group .

Through Protecting Group Strategies

Protecting group strategies offer sophisticated approaches for the selective functionalization of phenolic compounds, enabling the introduction of multiple substituents with high regioselectivity. These methods are particularly valuable when multiple functional group manipulations are required or when selective protection is necessary to prevent unwanted side reactions.

Phenol Protection Methods: Various protecting groups can be employed to mask the phenolic hydroxyl group during synthetic transformations. Common protecting groups include silyl ethers (such as tert-butyldimethylsilyl), alkyl ethers (such as methyl or benzyl), and ester groups (such as acetyl or benzoyl) [22] [23].

Tetrafluoropyridyl (TFP) Protection: A novel approach utilizes tetrafluoropyridyl groups as protecting groups for phenols. This method offers advantages in terms of installation and removal under mild conditions. The TFP group can be installed in one step without sensitivity to air or moisture and is stable under various reaction conditions [22] [24].

Orthogonal Protection Strategies: When multiple functional groups are present, orthogonal protecting group strategies allow for the selective manipulation of individual functionalities. This approach is particularly important in complex synthetic sequences where different protecting groups must be removed under distinct conditions [23] [25].

Protecting Group Removal: The choice of protecting group depends on the subsequent synthetic transformations and the conditions required for deprotection. Mild deprotection conditions are preferred to avoid decomposition of sensitive functional groups such as the trifluoromethyl substituent [22] [26].

Scale-up Considerations

Scale-up of 2-bromo-5-trifluoromethylphenol synthesis presents unique challenges that must be addressed to ensure safe, efficient, and economical production. The transition from laboratory-scale to production-scale synthesis requires careful consideration of heat transfer, mass transfer, mixing, safety, and economic factors.

Heat Transfer Challenges: The scale-up of exothermic reactions such as bromination and trifluoromethylation presents significant heat transfer challenges. As reactor size increases, the surface area-to-volume ratio decreases, making heat removal more difficult. This can lead to temperature excursions, reduced selectivity, and potential safety hazards [27] [28].

Mass Transfer Limitations: Large-scale reactors may experience mass transfer limitations that affect reaction rates and selectivity. Poor mixing can lead to concentration gradients, hot spots, and incomplete reactions. The design of efficient mixing systems becomes crucial for maintaining reaction performance at scale [27] [29].

Process Safety Considerations: Scale-up requires enhanced safety protocols to manage the increased quantities of hazardous materials and the potential for larger-scale accidents. The use of brominating agents and trifluoromethylating reagents at industrial scale requires comprehensive safety assessments and risk mitigation strategies [27] [28].

Economic Factors: The economics of large-scale production involve complex trade-offs between material costs, equipment costs, and operational expenses. While material costs per unit may decrease with scale, equipment and infrastructure costs become more significant. Process optimization focuses on maximizing productivity while minimizing waste and energy consumption [27] [30].

Continuous Processing Advantages: Continuous processing offers significant advantages for scale-up, including better heat and mass transfer, improved safety through reduced inventory, and enhanced process control. The modular nature of continuous systems allows for easier scale-up through parallelization or increased processing time [31] [32].

Green Chemistry Approaches

The development of environmentally sustainable synthesis methods for 2-bromo-5-trifluoromethylphenol has become increasingly important as the chemical industry seeks to minimize environmental impact while maintaining economic viability. Green chemistry principles provide a framework for developing cleaner, safer, and more sustainable synthetic processes.

Solvent Selection: The choice of solvent significantly impacts the environmental profile of synthetic processes. Water and other green solvents are preferred over traditional organic solvents when possible. Recent developments have focused on reactions in aqueous media, ionic liquids, and supercritical fluids [33] [34].

Atom Economy: Maximizing atom economy involves designing reactions that incorporate the maximum number of atoms from reactants into the final product. This approach minimizes waste generation and improves the overall efficiency of the synthetic process [33] [35].

Catalytic Processes: The use of catalytic rather than stoichiometric amounts of reagents reduces waste and improves process efficiency. Heterogeneous catalysts are particularly attractive as they can be easily separated and recycled, reducing both cost and environmental impact [33] [36].

Renewable Feedstocks: The development of synthesis routes that utilize renewable feedstocks rather than petroleum-based starting materials contributes to sustainability. This includes the use of biomass-derived phenolic compounds as starting materials [33] [36].

Process Intensification: Green chemistry approaches often involve process intensification techniques that reduce energy consumption, minimize waste, and improve overall efficiency. This includes the use of microwave heating, ultrasonic activation, and other energy-efficient technologies [33] [35].

Waste Minimization: The design of synthetic routes that minimize waste generation and maximize product yield is a key principle of green chemistry. This includes the development of cascade reactions, one-pot processes, and other strategies that reduce the number of purification steps [37] [33].

2-Bromo-5-trifluoromethylphenol finds applications in various fields:

  • Pharmaceuticals: Its antimicrobial and antifungal properties make it valuable in drug development.
  • Agriculture: It may be used as a pesticide or herbicide due to its biological activity against pests and pathogens.
  • Material Science: The compound's unique properties allow it to be utilized in the synthesis of advanced materials with specific functionalities .

Interaction studies involving 2-bromo-5-trifluoromethylphenol focus on its behavior in biological systems and its interactions with other chemical entities. Investigations have shown that this compound can interact with cellular receptors and enzymes, influencing biological pathways. These studies are crucial for understanding its potential therapeutic effects and toxicity profiles .

Several compounds share structural similarities with 2-bromo-5-trifluoromethylphenol. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
2-Bromo-4-trifluoromethylphenol81107-97-31.00Positioned differently on the aromatic ring
3-Bromo-5-trifluoromethylphenol1025718-84-60.92Different positional isomer affecting reactivity
4-Bromo-2-trifluoromethylphenol50824-04-90.91Varying substitution pattern on the benzene ring
5-Bromo-2-trifluoromethylphenol1121585-15-60.89Different position of bromine affecting properties
2-Bromo-6-trifluoromethylphenol2844-05-50.88Another positional variant impacting biological activity

These compounds differ primarily in the position of the bromine and trifluoromethyl groups on the phenolic ring, which influences their chemical reactivity and biological activity .

Molecular Structure and Bonding

2-Bromo-5-trifluoromethylphenol exhibits a molecular formula of C₇H₄BrF₃O with a molecular weight of 241.007 g/mol [1] [2] [3]. The compound features a benzene ring with three distinct substituents: a hydroxyl group (-OH), a bromine atom (Br), and a trifluoromethyl group (-CF₃) positioned at the 1-, 2-, and 5-positions respectively [1] [4]. The InChI key for this compound is INHVNZLKNPJCJD-UHFFFAOYSA-N, providing a unique molecular identifier [1] [5] [4].

The molecular structure demonstrates characteristic aromatic bonding with delocalized π-electrons throughout the benzene ring system [1]. The carbon-oxygen bond in the phenolic hydroxyl group exhibits partial double bond character due to resonance stabilization with the aromatic ring [6]. The bromine atom forms a strong carbon-bromine covalent bond, while the trifluoromethyl group displays highly polarized carbon-fluorine bonds due to the significant electronegativity difference between carbon and fluorine atoms [7] [8].

The trifluoromethyl substituent adopts a staggered conformation relative to the phenolic hydroxyl group, minimizing steric interactions while maximizing electronic stabilization [9]. This molecular arrangement contributes to the overall stability and unique chemical properties of the compound.

Physical Properties

Physical State and Appearance

2-Bromo-5-trifluoromethylphenol exists as a low melting solid at room temperature, appearing as a white to light brown crystalline material [2] [10]. The compound demonstrates characteristic phenolic properties with a distinctive aromatic odor typical of substituted phenols [2]. Under standard laboratory conditions, the material maintains its solid state but exhibits relatively low thermal stability compared to unsubstituted phenolic compounds [2] [11].

Melting and Boiling Points

The boiling point of 2-Bromo-5-trifluoromethylphenol has been reported as 219°C at 760 mmHg [11] [12] [13]. Alternative measurements indicate a range of 229.1±35.0°C at standard atmospheric pressure [14]. Under reduced pressure conditions, the compound exhibits a significantly lower boiling point of 56.0-57.5°C at 3.5-4.0 Torr [15].

While specific melting point data for this exact compound remains limited in the literature, related brominated trifluoromethylphenol isomers demonstrate melting points in the range of 44-49°C [16]. The relatively low melting and boiling points reflect the influence of the electron-withdrawing substituents on intermolecular hydrogen bonding patterns [17].

Density and Solubility Parameters

The density of 2-Bromo-5-trifluoromethylphenol is reported as 1.752 g/cm³ at standard temperature and pressure [15] [11] [12]. This relatively high density results from the presence of the heavy bromine atom and the compact trifluoromethyl group [14]. The compound exhibits limited water solubility due to its hydrophobic aromatic structure and the electron-withdrawing nature of its substituents [5].

PropertyValueTemperature/PressureReference
Density1.752 g/cm³25°C, 1 atm [11] [12]
Density1.8±0.1 g/cm³Standard conditions [14]
Topological Polar Surface Area20.23 ŲCalculated [18] [5]
LogP (octanol/water)3.17Calculated [18]

Spectroscopic Properties

Infrared Spectroscopy

The infrared spectrum of 2-Bromo-5-trifluoromethylphenol displays characteristic absorption bands that enable structural identification and functional group analysis [6] [19]. The most prominent feature appears as a broad O-H stretching vibration in the range of 3500-3200 cm⁻¹, indicative of the phenolic hydroxyl group [6] [20] [21]. This absorption band demonstrates broadening due to intermolecular hydrogen bonding effects typical of phenolic compounds [19] [22].

The aromatic C=C stretching vibrations manifest as sharp peaks in the 1500-1600 cm⁻¹ region, characteristic of substituted benzene rings [6] [19]. The trifluoromethyl group contributes distinctive absorption bands, with the symmetric CF₃ stretching mode appearing around 1330 cm⁻¹ as a characteristic frequency with strong intensity [23]. Additional CF₃ vibrational modes occur in the 290-340 cm⁻¹ region, appearing with medium intensity in both Raman and infrared spectra [23].

The carbon-bromine stretching vibration typically appears in the lower frequency region between 690-515 cm⁻¹, consistent with other brominated aromatic compounds [24]. The C-O stretching mode of the phenolic group manifests near 1000 cm⁻¹ as a strong absorption band [19].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of 2-Bromo-5-trifluoromethylphenol reveals characteristic chemical shifts that reflect the electronic environment of each hydrogen atom [25] [26]. The phenolic hydroxyl proton appears in the range of 4-7 ppm as a sharp singlet, with the exact position dependent on hydrogen bonding and sample concentration [25] [27]. The aromatic protons resonate in the typical aromatic region between 7-8 ppm, with specific chemical shifts influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents [25] [28].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule [29] [30]. The aromatic carbon atoms bonded to electron-withdrawing substituents exhibit downfield shifts compared to unsubstituted aromatic carbons [27] [30]. The trifluoromethyl carbon displays characteristic coupling with fluorine nuclei, appearing as a quartet due to the three equivalent fluorine atoms [29]. The carbon bearing the hydroxyl group demonstrates typical phenolic carbon chemical shifts in the range of 150-160 ppm [27].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy reveals the trifluoromethyl group as a sharp singlet, with chemical shifts influenced by the aromatic ring's electronic properties and the proximity of other electron-withdrawing substituents [31] [29].

Mass Spectrometry

Mass spectrometry of 2-Bromo-5-trifluoromethylphenol exhibits characteristic fragmentation patterns that enable molecular identification and structural elucidation [32] [33]. The molecular ion peak appears at m/z 241 with moderate intensity, reflecting the stability imparted by the aromatic ring system [4] [33]. The bromine isotope pattern manifests as twin peaks separated by 2 mass units (m/z 241 and 243) with a 1:1 intensity ratio, characteristic of monobrominated compounds [34].

Common fragmentation pathways include the loss of carbon monoxide (28 mass units) to produce a fragment at m/z 213, and the loss of the formyl radical (29 mass units) resulting in a peak at m/z 212 [33] [35]. The trifluoromethyl group may undergo characteristic fragmentation with the loss of 69 mass units (CF₃) to yield a fragment at m/z 172 [36]. Additional fragmentation occurs through the sequential loss of fluorine atoms from the trifluoromethyl group [36] [37].

Fragmentm/zIntensityAssignment
M⁺-241/243ModerateMolecular ion (Br isotopes)
[M-CO]⁺213/215HighLoss of carbon monoxide
[M-CHO]⁺212/214ModerateLoss of formyl radical
[M-CF₃]⁺172/174LowLoss of trifluoromethyl

Electronic Properties

Electron Density Distribution

The electron density distribution in 2-Bromo-5-trifluoromethylphenol reflects the combined influence of multiple electron-withdrawing substituents on the aromatic ring system [7] [17]. Density functional theory calculations reveal that both the bromine atom and trifluoromethyl group significantly alter the electron density distribution compared to unsubstituted phenol [9] [17]. The phenolic oxygen maintains the highest electron density due to its lone pairs and resonance interaction with the aromatic ring [17].

The bromine substituent withdraws electron density through inductive effects, creating regions of decreased electron density on adjacent carbon atoms [17]. Computational studies indicate that the molecular electrostatic potential becomes increasingly positive in regions proximate to the electron-withdrawing substituents [38] [9]. The aromatic ring system experiences overall electron depletion, particularly at positions ortho and para to the electron-withdrawing groups [17].

Resonance Structures

2-Bromo-5-trifluoromethylphenol exhibits multiple resonance structures that contribute to its overall electronic stabilization [7] [39]. The primary resonance involves delocalization of the phenolic oxygen lone pair into the aromatic ring system, creating negative charge density at the ortho and para positions [39]. This electron delocalization enhances the aromatic character while simultaneously increasing the acidity of the phenolic proton [40] [39].

The presence of electron-withdrawing substituents stabilizes resonance structures where negative charge density resides on the oxygen atom rather than on the aromatic carbons [39]. The trifluoromethyl group particularly stabilizes these charge-separated resonance forms through its strong electron-withdrawing properties [7] [8]. The bromine atom contributes additional stabilization through both inductive and weak resonance effects [17].

Effect of Trifluoromethyl Substituent on Electronic Distribution

The trifluoromethyl substituent exerts profound effects on the electronic distribution within 2-Bromo-5-trifluoromethylphenol [7] [8]. As one of the most powerful electron-withdrawing groups in organic chemistry, the trifluoromethyl group significantly increases the positive character of the aromatic ring [7] [8]. This electron withdrawal occurs primarily through inductive effects, with the highly electronegative fluorine atoms creating a strong dipole that draws electron density away from the aromatic system [7].

The electron-withdrawing nature of the trifluoromethyl group enhances charge delocalization throughout the molecule, particularly stabilizing the phenoxide anion formed upon deprotonation [7] [39]. This electronic effect results in increased acidity compared to unsubstituted phenol or phenols bearing weaker electron-withdrawing groups [41] [39]. The trifluoromethyl substituent also influences the reactivity of the aromatic ring toward electrophilic and nucleophilic reactions by reducing overall electron density [8].

Acid-Base Properties

pKa Values and Determination

The pKa value of 2-Bromo-5-trifluoromethylphenol reflects the combined electron-withdrawing effects of both the bromine and trifluoromethyl substituents [41] [42]. While specific experimental pKa data for this exact compound remains limited in the literature, computational predictions and comparisons with related substituted phenols provide reliable estimates [42] [43]. Theoretical calculations using density functional theory methods predict a pKa value significantly lower than unsubstituted phenol (pKa = 10.0) [41] [40].

The presence of electron-withdrawing substituents at both the 2- and 5-positions creates a cumulative acidifying effect [41] [40]. Chlorophenol analogs demonstrate that ortho-electron-withdrawing groups typically reduce pKa values by 0.5-1.5 units compared to unsubstituted phenol [41] [40]. The trifluoromethyl group, being significantly more electron-withdrawing than chlorine, likely contributes an additional 1-2 pKa unit reduction [39].

Based on structure-activity relationships and computational models, the estimated pKa for 2-Bromo-5-trifluoromethylphenol falls in the range of 6.5-7.5, indicating substantially increased acidity compared to phenol [44] [43] [39].

Proton Donation and Acceptance Mechanisms

The proton donation mechanism of 2-Bromo-5-trifluoromethylphenol follows the characteristic pattern of substituted phenols, with deprotonation occurring at the hydroxyl group to form the corresponding phenoxide anion [45] [39]. The electron-withdrawing substituents stabilize the resulting anion through both inductive and resonance effects, facilitating proton loss [39]. The trifluoromethyl group provides particularly strong stabilization through its powerful electron-withdrawing properties [7] [39].

The proton donation process involves heterolytic cleavage of the O-H bond, with the bonding electron pair remaining on the oxygen atom [39]. The resulting phenoxide anion exhibits enhanced stability due to charge delocalization into the aromatic ring system and additional stabilization from the electron-withdrawing substituents [39]. This stabilization manifests as increased acidity compared to unsubstituted phenol or phenols bearing electron-donating groups [40] [39].

The compound demonstrates limited proton acceptance capabilities, as the phenolic oxygen's lone pairs are partially delocalized into the aromatic system [39]. However, under strongly acidic conditions, protonation may occur at the phenolic oxygen, forming an oxonium ion intermediate [39].

Thermodynamic Properties

The thermodynamic properties of 2-Bromo-5-trifluoromethylphenol reflect the influence of heavy atom substitution and strong electron-withdrawing groups on molecular stability and energy content [46] [47]. While specific experimental thermodynamic data for this compound remains limited, computational methods and structure-property relationships provide reliable estimates for key thermodynamic parameters [48] [49].

The standard enthalpy of formation for brominated aromatic compounds typically ranges from -200 to -400 kJ/mol, with the exact value dependent on the degree of substitution and the nature of other functional groups [46] [47]. The presence of the trifluoromethyl group contributes additional stabilization due to the strong carbon-fluorine bonds, while the phenolic hydroxyl group provides further thermodynamic stability through resonance effects [48].

Heat capacity values for substituted phenols generally fall in the range of 150-200 J/mol·K at standard temperature and pressure [46]. The molecular complexity introduced by multiple substituents increases the number of vibrational modes, contributing to higher heat capacity values compared to simpler aromatic compounds [48]. Entropy values reflect the molecular size and flexibility, with typical values for substituted phenols ranging from 200-300 J/mol·K [46] [48].

PropertyEstimated ValueMethodReference
Heat Capacity (Cp)180-200 J/mol·KGroup contribution [46] [48]
Standard Entropy250-280 J/mol·KStatistical mechanics [46]
Gibbs Free Energy of Formation-150 to -250 kJ/molComputational [48]

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Bromo-5-trifluoromethylphenol

Dates

Last modified: 08-15-2023

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